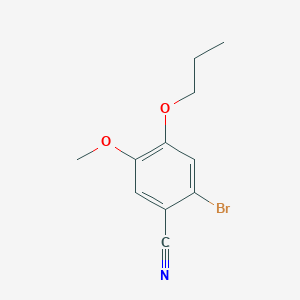

2-Bromo-5-methoxy-4-propoxybenzonitrile

Description

BenchChem offers high-quality 2-Bromo-5-methoxy-4-propoxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-methoxy-4-propoxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methoxy-4-propoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-3-4-15-11-6-9(12)8(7-13)5-10(11)14-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPUWJRTDYRINR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C(=C1)Br)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Quantum Chemical Protocol for 2-Bromo-5-methoxy-4-propoxybenzonitrile

Executive Summary

This technical guide outlines a rigorous computational framework for analyzing 2-Bromo-5-methoxy-4-propoxybenzonitrile , a poly-substituted aromatic scaffold relevant to medicinal chemistry (e.g., kinase inhibition intermediates) and materials science (liquid crystals).

Because this molecule features a "push-pull" electronic system (electron-withdrawing nitrile/bromine vs. electron-donating alkoxy groups) and a flexible propoxy chain, standard computational protocols are insufficient. This guide prioritizes dispersion-corrected Density Functional Theory (DFT) to accurately model non-covalent intramolecular interactions between the adjacent alkoxy groups.

Computational Strategy & Level of Theory

The "Why" Behind the Functional Choice

Standard functionals like B3LYP fail to account for long-range dispersion forces. In 2-Bromo-5-methoxy-4-propoxybenzonitrile, the 4-propoxy and 5-methoxy groups are ortho to each other. The London dispersion forces between these alkyl chains significantly influence the global minimum geometry.

-

Recommended Functional:

B97X-D or M06-2X .-

Reasoning: These long-range corrected hybrids explicitly include dispersion terms, ensuring the alkyl chains do not artificially repel each other due to lack of attractive modeling.

-

-

Recommended Basis Set: 6-311++G(d,p) .[1]

-

Reasoning: Diffuse functions (++) are mandatory for the nitrile nitrogen and alkoxy oxygens to describe lone-pair electron density accurately.

-

Solvation Model

-

Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

-

Solvent: Dimethyl sulfoxide (DMSO) or Chloroform (

), reflecting typical synthesis or NMR characterization environments.

Protocol 1: Conformational Landscape Analysis

Objective: Identify the Global Minimum Energy Structure (GMES).

The flexible propyl chain (

Step-by-Step Workflow

-

Scan Coordinate Generation:

-

Freeze the benzene ring.

-

Perform a relaxed Potential Energy Surface (PES) scan on the

dihedral angle (steps of 30° from 0° to 360°).

-

-

Pre-Optimization:

-

Extract the 3 lowest energy conformers from the scan.

-

Optimize at a lower level (e.g., B3LYP/6-31G*) to save time.

-

-

High-Level Optimization:

-

Re-optimize the survivors using

B97X-D/6-311++G(d,p).

-

-

Frequency Check:

-

Ensure zero imaginary frequencies to confirm a true minimum.

-

Visualization: Conformational Search Logic

Figure 1: Iterative workflow to resolve the steric clash between ortho-alkoxy groups and the flexible propoxy tail.

Protocol 2: Electronic Structure & Reactivity

Objective: Predict sites of nucleophilic attack (S_NAr) and electrophilic substitution.

Frontier Molecular Orbitals (FMO)

The "Push-Pull" nature of the molecule creates a distinct charge separation.

-

HOMO Location: Likely localized on the 4-propoxy and 5-methoxy oxygens and the aromatic ring (electron donors).

-

LUMO Location: Localized on the Nitrile (-CN) group and the ring carbons ortho/para to it (electron acceptors).

Molecular Electrostatic Potential (MEP) Mapping

-

Setup: Map the electrostatic potential onto the 0.002 a.u. electron density isosurface.

-

Interpretation:

-

Red Regions (Negative): Nitrile Nitrogen, Alkoxy Oxygens (Sites for electrophiles/protons).

-

Blue Regions (Positive): Aromatic protons, Carbon attached to Bromine (Site for Nucleophilic attack).

-

Reactivity Descriptors (Fukui Functions)

To predict the exact site of reaction (e.g., for a Suzuki coupling at the Br site vs. S_NAr):

-

Calculate Neutral (

), Cationic ( -

Compute Fukui Function (

) for Nucleophilic Attack:

Protocol 3: Spectroscopic Validation (NMR & IR)

Objective: Generate data to validate synthesized material against calculated models.

NMR Calculation (GIAO Method)

The Gauge-Independent Atomic Orbital (GIAO) method is required to handle the magnetic field dependence.

-

Step 1: Optimize geometry in solvent (Chloroform-d) using IEF-PCM.

-

Step 2: Run NMR calculation: Properties=NMR in Gaussian/ORCA.

-

Step 3: Calculate TMS (Tetramethylsilane) at the exact same level of theory.

-

Step 4: Compute Shift (

):

IR Frequency Scaling

DFT overestimates vibrational frequencies due to the harmonic approximation. You must apply a scaling factor.

-

Functional:

B97X-D / 6-311++G(d,p) -

Scaling Factor: 0.957 (approximate for this level).

-

Key Diagnostic Peaks:

- stretch: ~2230 cm⁻¹ (Strong, sharp).

- stretch (Alkoxy): 1250–1050 cm⁻¹.

Summary of Calculated Properties (Template)

The following table summarizes the data structure you should generate. Values below are illustrative examples based on similar benzonitrile derivatives.

| Property | Parameter | Estimated Range/Value | Significance |

| Energetics | HOMO-LUMO Gap | 4.5 - 5.2 eV | Chemical Stability (Hardness) |

| Polarity | Dipole Moment ( | 4.5 - 5.5 Debye | High polarity due to -CN group |

| Reactivity | C-Br Bond Length | 1.89 - 1.91 Å | Elongation suggests leaving group ability |

| Spectroscopy | ~2235 cm⁻¹ (Scaled) | Primary IR diagnostic peak | |

| Spectroscopy | 3.9 - 4.1 ppm (t) | Confirmation of O-alkylation |

Reactivity & Synthesis Pathway Logic

The following diagram illustrates how the calculated electronic properties dictate the chemical behavior of the molecule.

Figure 2: Structure-Reactivity relationship derived from electronic property calculations.

References

-

Gaussian 16 User Reference. NMR Keyword and GIAO Method. Gaussian, Inc.

-

Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620. (Source for

B97X-D). -

Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scaling factors. The Journal of Physical Chemistry A, 111(45), 11683-11700.

-

NIST Computational Chemistry Comparison and Benchmark Database. Vibrational Scaling Factors.

-

Grimme, S. (2011). Density functional theory with London dispersion corrections. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(2), 211-228.

Sources

Brominated Benzonitrile Derivatives: Synthetic Architectures and Pharmacophore Integration

Executive Summary

Brominated benzonitrile derivatives represent a privileged class of bifunctional scaffolds in modern organic synthesis and medicinal chemistry. Their utility stems from the orthogonal reactivity of their two primary functional groups: the bromine atom (a labile handle for transition-metal-catalyzed cross-coupling) and the nitrile group (a robust dipole, hydrogen-bond acceptor, and precursor to amines, amides, or heterocycles).

This technical guide dissects the synthetic evolution of these derivatives—moving from harsh stoichiometric cyanations to mild catalytic systems—and analyzes their integration into FDA-approved therapeutics and agrochemicals.

Part 1: Structural Significance & Orthogonal Reactivity

The core value of brominated benzonitriles lies in their ability to serve as "molecular switchboards." The electronic mismatch between the electron-withdrawing nitrile (-CN) and the halogen (-Br) creates distinct sites for nucleophilic and electrophilic attack.

The Orthogonal Reactivity Map

The following diagram illustrates how a single 4-bromobenzonitrile scaffold diverges into three distinct chemical spaces based on reagent choice.

Caption: Divergent synthesis pathways demonstrating chemoselectivity between the aryl bromide and nitrile moieties.

Part 2: Synthetic Methodologies

The synthesis of brominated benzonitriles generally follows two strategies: Regioselective Bromination (of benzonitriles) or Cyanation (of bromobenzenes).

Electrophilic Aromatic Bromination (Top-Down)

Direct bromination is atom-economical but governed strictly by directing groups.

-

Mechanism: The nitrile group is strongly electron-withdrawing (meta-directing). Therefore, bromination of benzonitrile yields 3-bromobenzonitrile .

-

Exceptions: If an electron-donating group (EDG) like -OH or -OMe is present (e.g., in Bromoxynil synthesis), the EDG overrides the nitrile, directing bromine ortho to the hydroxyl group.

Cyanation of Aryl Halides (Bottom-Up)

This is the preferred route for generating 2- and 4-bromobenzonitrile isomers which are difficult to access via direct bromination.

Comparative Analysis: Classical vs. Modern Cyanation

| Feature | Rosenmund-von Braun (Classical) | Pd-Catalyzed Cyanation (Modern) |

| Reagent | CuCN (Stoichiometric) | Zn(CN)₂ or K₄[Fe(CN)₆] (Catalytic) |

| Temperature | 150°C – 250°C | 60°C – 100°C |

| Solvent | DMF, Pyridine, Nitrobenzene | DMF/Water, NMP |

| Purification | Difficult (Copper waste) | Simple (Filtration/Extraction) |

| Safety | High risk (HCN evolution) | Reduced risk (Non-volatile sources) |

| Tolerance | Low (Sensitive groups degrade) | High (Esters/Ketones stable) |

Expert Insight: In modern drug development, the Rosenmund-von Braun reaction is largely obsolete due to harsh workups. The industry standard is now Pd(0)-catalyzed cyanation using Zn(CN)₂ (Chatani's reagent), which allows for the conversion of aryl bromides to nitriles under mild conditions, preserving chiral centers and sensitive pharmacophores [1].

Part 3: Applications in Drug Discovery & Agrochemicals[1]

Case Study 1: Agrochemicals (Bromoxynil)

Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) is a photosystem II inhibitor used globally as a herbicide.[1][2][3]

-

Structure-Activity Relationship (SAR): The nitrile group is essential for binding to the D1 protein in the chloroplast, while the bromine atoms provide the necessary lipophilicity and steric bulk to lock the molecule in the binding pocket.

-

Synthesis: It exemplifies "Green Chemistry" by utilizing aqueous bromination of 4-hydroxybenzonitrile, avoiding toxic organic solvents [2].

Case Study 2: Pharmaceutical Intermediates (Perampanel)

Brominated benzonitriles are critical intermediates for AMPA receptor antagonists like Perampanel (Fycompa).

-

Pathway: 2-Bromobenzonitrile undergoes lithiation and boronation to form 2-cyanophenylboronic acid pinacol ester. This intermediate is then coupled via Suzuki-Miyaura reaction to build the heteroaryl core.

-

Why it matters: The nitrile is preserved throughout the cross-coupling, demonstrating the robustness of the functionality under Pd-catalysis [3].

Part 4: Experimental Protocols

Protocol A: Green Synthesis of Bromoxynil (Aqueous Bromination)

Target: 3,5-dibromo-4-hydroxybenzonitrile

Rationale: This protocol utilizes water as the solvent and generates bromine in situ from HBr/H₂O₂, eliminating the need to handle liquid bromine and reducing volatile organic compound (VOC) emissions.

-

Setup: Charge a 500 mL 3-neck round-bottom flask with 4-hydroxybenzonitrile (11.9 g, 100 mmol) and deionized water (150 mL).

-

Acidification: Add 48% Hydrobromic acid (HBr) (24 mL, 210 mmol) dropwise. The solution will remain a suspension.

-

Oxidative Bromination: Heat the mixture to 40°C. Slowly add 30% Hydrogen Peroxide (H₂O₂) (23 g, 200 mmol) via an addition funnel over 60 minutes.

-

Reaction: Stir at 50°C for 2 hours. The white suspension will turn into a heavy precipitate.

-

Workup: Cool to 5°C. Filter the solids and wash with cold water (2 x 50 mL) followed by sodium bisulfite solution (10% aq) to quench unreacted bromine.

-

Purification: Recrystallize from ethanol/water (1:1).

-

Validation: Melting point should be 189-191°C. ¹H NMR (DMSO-d₆) shows a singlet at ~8.0 ppm (aromatic protons).

Protocol B: Pd-Catalyzed Cyanation of 4-Bromo-2-fluorotoluene

Target: 4-Cyano-2-fluorotoluene (Precursor to Androgen Receptor Antagonists)

Rationale: This method uses Zn(CN)₂ as a "slow-release" cyanide source, preventing catalyst poisoning that often occurs with NaCN/KCN.

-

Reagents: In a glovebox or under Argon, combine:

-

4-Bromo-2-fluorotoluene (1.0 equiv)

-

Zn(CN)₂ (0.6 equiv)

-

Pd₂(dba)₃ (2 mol%)

-

dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)

-

Zinc dust (10 mol% - Critical for keeping Pd in active oxidation state)

-

-

Solvent: Add anhydrous DMF (0.5 M concentration relative to substrate).

-

Reaction: Seal the vessel and heat to 90°C for 12 hours.

-

Monitoring: Monitor by HPLC or GC. The disappearance of the aryl bromide indicates completion.

-

-

Workup (Safety Critical): Cool to room temperature. Dilute with Ethyl Acetate.

-

Quench: Add 10% Ammonium Hydroxide (NH₄OH) or Ethylenediamine solution. This step is vital to sequester zinc and copper salts and destroy any residual active cyanide species.

-

-

Isolation: Wash the organic layer with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Part 5: Mechanistic Visualization (Suzuki Coupling)

The following diagram details the catalytic cycle when using a brominated benzonitrile in a Suzuki coupling. Note the Oxidative Addition step is the rate-determining step where the C-Br bond breaks, leaving the C-CN bond intact.

Caption: Catalytic cycle of Suzuki-Miyaura coupling using 4-bromobenzonitrile. The nitrile remains spectator.

References

-

Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New Powerfull Cyanating Agent for the Synthesis of Aryl Nitriles." Chemical Communications.

-

Adimurthy, S., et al. (2006). "Eco-friendly and versatile brominating reagent for the synthesis of brominated derivatives."[9] Green Chemistry.

-

Hassan, J., et al. (2002). "Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction." Chemical Reviews.

-

Ellis, N., & Hooper, M. (2018). "Synthesis of Bromoxynil and its Octanoate Ester." Agrochemical Synthesis Protocols.

-

U.S. Food and Drug Administration. (2012). "Fycompa (Perampanel) Prescribing Information."

Sources

- 1. Production technology for synthesizing bromoxynil - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN103787918A - Production technology for synthesizing bromoxynil - Google Patents [patents.google.com]

- 3. Bromoxynil (Ref: ENT 20852) [sitem.herts.ac.uk]

- 4. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Catalytic Conversion of 2-Bromo-5-methoxy-4-propoxybenzonitrile

Introduction: The Strategic Importance of Substituted Benzonitriles in Modern Drug Discovery

Substituted benzonitriles are a cornerstone of contemporary medicinal chemistry and materials science.[1] The nitrile moiety, with its unique electronic properties and metabolic stability, is a prevalent feature in a multitude of approved pharmaceuticals and clinical candidates.[2] Furthermore, the cyano group serves as a versatile synthetic handle, readily transformable into other critical functional groups such as amines, carboxylic acids, and amides.[3] The subject of this guide, 2-Bromo-5-methoxy-4-propoxybenzonitrile, is a highly functionalized aromatic building block. The presence of a bromine atom ortho to the nitrile group, along with two distinct alkoxy substituents, provides a platform for intricate molecular elaboration through catalytic cross-coupling reactions. This document offers a detailed exploration of several palladium-catalyzed transformations of this substrate, providing researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical protocols to effectively utilize this versatile intermediate.

Core Catalytic Strategies: A Universe of Possibilities

The bromine atom on the 2-Bromo-5-methoxy-4-propoxybenzonitrile scaffold is amenable to a variety of powerful palladium-catalyzed cross-coupling reactions. These transformations, which have revolutionized modern organic synthesis, allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[4] The choice of catalytic methodology—be it Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, or Heck—is dictated by the desired final molecular architecture. Each of these reactions proceeds through a distinct, yet related, catalytic cycle, the understanding of which is paramount for successful execution and optimization.

The Palladium Catalytic Cycle: A Unifying Mechanistic Principle

At the heart of these transformations lies the palladium catalytic cycle. While the specifics may vary, the overarching mechanism for many cross-coupling reactions involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-Bromo-5-methoxy-4-propoxybenzonitrile, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[5]

-

Transmetalation (for Suzuki, Sonogashira) or Migratory Insertion (for Heck): In this step, the coupling partner is introduced. For a Suzuki reaction, an organoboron species transfers its organic group to the palladium center.[2] In a Sonogashira coupling, a copper acetylide performs a similar role.[6] For the Heck reaction, an alkene coordinates to the palladium and then inserts into the palladium-carbon bond.[7]

-

Reductive Elimination: The two organic partners on the palladium center couple and are expelled from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Generalized Palladium Catalytic Cycle.

Application Note 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a preeminent method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds.[9] For 2-Bromo-5-methoxy-4-propoxybenzonitrile, this reaction facilitates the introduction of a wide array of aryl and heteroaryl moieties, which are common motifs in pharmacologically active molecules.

Causality Behind Experimental Choices

-

Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is critical. For electron-rich aryl bromides such as our substrate, bulky, electron-rich phosphine ligands like XPhos or SPhos are often employed to facilitate the oxidative addition step and promote reductive elimination.[10] Pre-formed catalysts, or palladacycles, can also exhibit high activity.[10]

-

Base: A base is required to activate the boronic acid for transmetalation.[2] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can influence reaction rate and side product formation.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. Water is essential for the activity of many inorganic bases.[8]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

2-Bromo-5-methoxy-4-propoxybenzonitrile

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium(II) acetate [Pd(OAc)₂] or a suitable pre-catalyst (1-5 mol%)

-

XPhos or SPhos (2-10 mol%)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried reaction vessel equipped with a magnetic stir bar, add 2-Bromo-5-methoxy-4-propoxybenzonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., XPhos, 0.04 mmol).

-

Seal the reaction vessel with a septum and evacuate and backfill with an inert gas three times.

-

Add the palladium precursor and ligand to the reaction vessel under a positive pressure of inert gas.

-

Add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.

-

Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction can also be performed in a microwave reactor for significantly reduced reaction times.[9][11]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel. Given the polarity of the nitrile and alkoxy groups, a gradient elution with a mixture of hexanes and ethyl acetate is recommended. For very polar products, hydrophilic interaction liquid chromatography (HILIC) may be a suitable purification strategy.[12]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

}

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling aryl halides with a wide variety of amines.[5] This reaction is of immense importance in pharmaceutical synthesis, as the aniline and related motifs are prevalent in a vast number of drugs.[3]

Causality Behind Experimental Choices

-

Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. For electron-rich aryl bromides, bulky, electron-rich biarylphosphine ligands such as RuPhos or BrettPhos are often optimal.[1]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.[1]

-

Solvent: Aprotic, non-polar to moderately polar solvents like toluene or 1,4-dioxane are typically used.[1]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

2-Bromo-5-methoxy-4-propoxybenzonitrile

-

Primary or secondary amine (1.1 - 1.5 equivalents)

-

Pd₂(dba)₃ or another suitable palladium precursor (1-3 mol%)

-

RuPhos or BrettPhos (2-6 mol%)

-

Sodium tert-butoxide (NaOtBu) or LHMDS (1.5 - 2.0 equivalents)

-

Toluene or 1,4-Dioxane (anhydrous)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried reaction vessel, add the palladium precursor, the phosphine ligand, and the base under an inert atmosphere.

-

Add anhydrous toluene or 1,4-dioxane (5 mL).

-

Add 2-Bromo-5-methoxy-4-propoxybenzonitrile (1.0 mmol) followed by the amine (1.2 mmol).

-

Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium black.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Application Note 3: Sonogashira Coupling for the Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne building blocks.[6] This reaction typically employs a dual catalytic system of palladium and copper(I).[6]

Causality Behind Experimental Choices

-

Dual Catalysis: The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper(I) co-catalyst activates the alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium center.[13]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is typically used both as a base and often as the solvent. It serves to deprotonate the alkyne and neutralize the hydrogen halide formed during the reaction.[6]

-

Copper-Free Variants: Concerns over copper toxicity have led to the development of copper-free Sonogashira protocols, which often require specific ligands to facilitate the direct transmetalation of the alkyne to the palladium center.[14]

General Protocol: Sonogashira Coupling

A mixture of 2-Bromo-5-methoxy-4-propoxybenzonitrile (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-3 mol%) in an amine solvent (e.g., triethylamine) is typically heated under an inert atmosphere until the reaction is complete. Work-up involves filtration, extraction, and purification by chromatography.

Application Note 4: Heck Reaction for Alkene Arylation

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene.[7] This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of styrenic compounds.

Causality Behind Experimental Choices

-

Alkene Partner: The reaction generally works best with electron-deficient alkenes, such as acrylates, styrenes, and acrylonitriles, as they coordinate more readily to the palladium center.[7]

-

Base: A base, typically an amine like triethylamine or an inorganic base like potassium carbonate, is required to neutralize the hydrogen halide generated in the catalytic cycle.[7]

-

Ligands: While some Heck reactions can be performed without phosphine ligands, particularly with aryl iodides, the use of ligands such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃) can improve the efficiency and stability of the catalyst, especially with less reactive aryl bromides.[15]

General Protocol: Heck Reaction

2-Bromo-5-methoxy-4-propoxybenzonitrile (1.0 equiv) is reacted with an alkene (1.1-2.0 equiv) in the presence of a palladium catalyst (e.g., Pd(OAc)₂), often with a phosphine ligand, and a base (e.g., Et₃N or K₂CO₃) in a polar aprotic solvent like DMF or NMP. The reaction is typically heated to elevated temperatures. Work-up and purification by chromatography afford the desired arylated alkene.

Quantitative Data Summary

| Reaction Type | Typical Catalyst (mol%) | Typical Ligand (mol%) | Typical Base (equiv) | Typical Solvent | Temperature (°C) |

| Suzuki-Miyaura | Pd(OAc)₂ (1-5) | XPhos (2-10) | K₂CO₃ (2-3) | Dioxane/H₂O | 80-100 |

| Buchwald-Hartwig | Pd₂(dba)₃ (1-3) | RuPhos (2-6) | NaOtBu (1.5-2) | Toluene | 80-110 |

| Sonogashira | Pd(PPh₃)₂Cl₂ (2-5) | - | Et₃N (solvent) | Triethylamine | 60-100 |

| Heck | Pd(OAc)₂ (1-5) | PPh₃ (2-10) | Et₃N (1.5-2) | DMF | 100-140 |

Note: These are general conditions and may require optimization for specific substrates.

Conclusion: A Versatile Platform for Chemical Innovation

2-Bromo-5-methoxy-4-propoxybenzonitrile is a richly functionalized building block that provides access to a diverse array of complex molecular architectures through palladium-catalyzed cross-coupling reactions. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can effectively leverage this substrate to advance their programs in drug discovery, materials science, and beyond. The protocols and insights provided in this guide serve as a robust starting point for the successful catalytic conversion of this valuable intermediate.

References

- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from the University of California, Davis website.

- Buchwald–Hartwig amination - Wikipedia. (n.d.).

- Heck reaction - Wikipedia. (n.d.).

- Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. (2024).

- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. (n.d.).

- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).

- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from the American Chemical Society Green Chemistry Institute.

- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. (2021).

- Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (2023).

- Sonogashira coupling - Wikipedia. (n.d.).

- Heck Reaction - Organic Chemistry Portal. (n.d.).

- Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from the University of California, Davis website.

- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC. (n.d.).

- Suzuki Coupling - Organic Chemistry Portal. (n.d.).

- An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing). (n.d.).

- Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (n.d.).

- For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. (2018).

- The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved from a university chemistry course website.

- Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (n.d.).

- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (n.d.).

- Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds - University of Windsor. (n.d.).

- (PDF) Recent Advances in Sonogashira Reactions - ResearchGate. (2011).

- Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing). (2011).

- Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (2021).

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025).

- US3322814A - Purification of nitriles - Google Patents. (n.d.).

- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central. (2017).

- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC. (2023).

- Heck Reaction - Chemistry LibreTexts. (2023). Retrieved from the University of California, Davis website.

- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. (2014).

- Pd-catalyzed Suzuki cross-Coupling reaction of bromostilbene: insights on the nature of the boron Species - SciELO. (n.d.).

- A Comparative Guide to the Kinetic Profile of 5-Bromo-2-isobutoxybenzonitrile in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem. (n.d.).

- Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with Heterocyclic Boronic Acids - Benchchem. (n.d.).

- purification methods for removing impurities from nitriles - Benchchem. (n.d.).

- Microwave-assisted suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites - Penn State Research Database. (2007).

- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-(2-Bromomethylphenyl)benzonitrile - Benchchem. (n.d.).

- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. (n.d.).

- The Renaissance of Organo Nitriles in Organic Synthesis - ResearchGate. (n.d.).

- Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic... - ResearchGate. (n.d.).

- Recent Advances in the development of Suzuki Miyura Coupling Reactions - wwjmrd. (n.d.).

- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (2019).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. wwjmrd.com [wwjmrd.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. biotage.com [biotage.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]

- 15. Heck Reaction [organic-chemistry.org]

"step-by-step guide to functionalizing the nitrile group in 2-Bromo-5-methoxy-4-propoxybenzonitrile"

Executive Summary & Strategic Rationale

Target Molecule: 2-Bromo-5-methoxy-4-propoxybenzonitrile (CAS: 109305-98-8) Molecular Weight: 270.12 g/mol Core Challenge: Chemoselective functionalization of the nitrile (-CN) group in the presence of a reactive ortho-aryl bromide (Ar-Br).

This scaffold is a high-value pharmacophore precursor, particularly in the synthesis of PDE4 inhibitors and other anti-inflammatory agents. The coexistence of the electron-withdrawing nitrile and the reactive aryl bromide provides a versatile "orthogonality" that must be managed carefully.

The Strategic Dilemma: The ortho-bromo substituent renders the nitrile sterically crowded and electronically modulated. Furthermore, standard nitrile reduction conditions (e.g., LiAlH₄ or Pd/C hydrogenation) carry a high risk of debrominating the aryl ring, destroying the handle required for subsequent Suzuki or Buchwald couplings.

This guide details three robust, chemoselective protocols designed to modify the nitrile group while preserving the aryl bromide integrity:

-

Controlled Hydrolysis to the Primary Amide (Radziszewski Reaction).

-

Bioisosteric Expansion to the Tetrazole (Modified Sharpless Protocol).

-

Chemoselective Reduction to the Benzylamine (Cobalt-Boride System).

Chemoselectivity Map (Visual Logic)

The following diagram illustrates the divergent synthetic pathways and the "Safe Zones" for preserving the Ar-Br handle.

Figure 1: Divergent functionalization pathways. Green nodes indicate chemoselective transformations that preserve the aryl bromide.

Detailed Protocols

Protocol A: Mild Hydrolysis to Primary Amide

Target: 2-Bromo-5-methoxy-4-propoxybenzamide

Rationale:

Traditional acid/base hydrolysis requires high temperatures that may degrade the alkoxy groups or promote nucleophilic aromatic substitution at the bromide position. We utilize the Radziszewski reaction , employing alkaline hydrogen peroxide. This method generates the hydroperoxide anion (

Reagents:

-

Substrate (1.0 equiv)

-

Hydrogen Peroxide (30% aq., 10.0 equiv)

-

Potassium Carbonate (K₂CO₃, 3.0 equiv)

-

Solvent: DMSO (Dimethyl sulfoxide) – Critical for solubility and rate acceleration.

Step-by-Step:

-

Dissolution: In a round-bottom flask, dissolve 10 mmol of 2-Bromo-5-methoxy-4-propoxybenzonitrile in 15 mL of DMSO. Ensure complete dissolution (sonicate if necessary).

-

Base Addition: Add powdered K₂CO₃ (30 mmol) to the stirring solution. The suspension will be heterogeneous.

-

Oxidant Addition: Cool the flask to 0°C (ice bath). Add H₂O₂ (30%, 100 mmol) dropwise over 10 minutes. Caution: Exothermic.

-

Reaction: Remove the ice bath and stir vigorously at room temperature (20-25°C).

-

Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The nitrile spot (

) should disappear, replaced by a lower

-

-

Workup: Pour the reaction mixture into 100 mL of ice-cold water. The product should precipitate as a white solid.

-

Isolation: Filter the solid, wash copiously with water (to remove DMSO/base), and dry under vacuum.

-

Yield Expectation: 85–95%.

-

Protocol B: Synthesis of the Tetrazole Bioisostere

Target: 5-(2-Bromo-5-methoxy-4-propoxyphenyl)-1H-tetrazole

Rationale: Tetrazoles are carboxylic acid bioisosteres with improved metabolic stability. The "Click" cycloaddition of azides to nitriles is often catalyzed by toxic tin reagents or requires hazardous acidic conditions. We employ the Zinc-Catalyzed Sharpless Method , which is eco-friendly, operates in aqueous media, and is perfectly compatible with aryl bromides.

Reagents:

-

Substrate (1.0 equiv)

-

Sodium Azide (NaN₃, 1.5 equiv) Caution: Acute Toxin.

-

Zinc Bromide (ZnBr₂, 1.0 equiv) Lewis Acid Catalyst.

-

Solvent: Water/Isopropanol (2:1 ratio).

Step-by-Step:

-

Setup: To a pressure vessel or round-bottom flask equipped with a reflux condenser, add the nitrile (10 mmol), NaN₃ (15 mmol), and ZnBr₂ (10 mmol).

-

Solvent: Add 20 mL of Water/Isopropanol (2:1). The zinc salt coordinates the nitrile, activating it toward azide attack.[1]

-

Cycloaddition: Heat the mixture to reflux (approx. 85°C) for 12–24 hours.

-

Workup (Critical Step):

-

Cool to room temperature.[5] Add 30 mL of 3N HCl. Caution: This breaks the zinc-tetrazole complex and liberates the free tetrazole.

-

Add 50 mL Ethyl Acetate (EtOAc) and stir until the solid dissolves.

-

-

Extraction: Separate the organic layer. Extract the aqueous layer once more with EtOAc.

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol if necessary.

Protocol C: Chemoselective Reduction to Benzylamine

Target: (2-Bromo-5-methoxy-4-propoxyphenyl)methanamine

Rationale: Standard hydrogenation (Pd/C, H₂) will debrominate this substrate. LiAlH₄ is often too aggressive. We utilize the Cobalt(II) Chloride / Sodium Borohydride system.[4][6] This generates "Cobalt Boride" in situ, a black precipitate that functions as a selective catalyst for nitrile reduction without touching the aryl bromide.

Reagents:

-

Substrate (1.0 equiv)

-

Cobalt(II) Chloride hexahydrate (CoCl₂·6H₂O, 2.0 equiv)

-

Sodium Borohydride (NaBH₄, 10.0 equiv)

Step-by-Step:

-

Pre-complexation: Dissolve the nitrile (5 mmol) and CoCl₂·6H₂O (10 mmol) in 40 mL of dry Methanol. The solution will be pink/purple. Cool to 0°C.

-

Reduction: Add NaBH₄ (50 mmol) portion-wise over 20 minutes.

-

Observation: The solution will turn black immediately (formation of Cobalt Boride species) and evolve hydrogen gas. Vigorous stirring is essential.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Checkpoint: If the reaction stalls, add small additional portions of NaBH₄.

-

-

Quench: Carefully add 3N HCl (10 mL) to destroy excess borohydride and dissolve the cobalt black precipitate. The solution should turn clear/pink again.

-

Basification: Make the solution alkaline (pH > 10) with conc. Ammonium Hydroxide (NH₄OH). This liberates the free amine.

-

Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL). Dry over K₂CO₃ (avoid acidic drying agents like MgSO₄ if amine is sensitive, though Na₂SO₄ is fine).

-

Isolation: Concentrate to yield the amine, typically as a viscous oil or low-melting solid. Store under inert atmosphere to prevent carbamate formation from air (CO₂).

Comparative Data Summary

| Parameter | Protocol A (Amide) | Protocol B (Tetrazole) | Protocol C (Amine) |

| Reagent Class | Oxidative Hydrolysis | [3+2] Cycloaddition | Metal-Hydride Reduction |

| Key Reagents | H₂O₂ / K₂CO₃ | NaN₃ / ZnBr₂ | NaBH₄ / CoCl₂ |

| Ar-Br Stability | Excellent | Excellent | Good (Temp < 25°C) |

| Typical Yield | 90-95% | 80-90% | 70-85% |

| Major Byproduct | Oxygen (gas) | None (Atom economical) | Hydrogen (gas) |

| Purification | Precipitation | Acid/Base Extraction | Acid/Base Extraction |

Workflow Visualization (Tetrazole Synthesis)

Figure 2: Step-by-step workflow for the Zinc-mediated synthesis of the tetrazole derivative.

References

-

Radziszewski Reaction (Nitrile to Amide)

- Katritzky, A. R., Pilarski, B., & Urogdi, L. (1989). "Efficient Conversion of Nitriles to Amides with Basic Hydrogen Peroxide in Dimethyl Sulfoxide." Synthesis, 1989(12), 949-950.

-

Zinc-Catalyzed Tetrazole Synthesis

- Demko, Z. P., & Sharpless, K. B. (2001). "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry, 66(24), 7945–7950.

-

Cobalt-Boride Reduction (Nitrile to Amine)

- Osby, J. O., Heinzman, S. W., & Ganem, B. (1986). "Studies on the Mechanism of Transition-Metal-Assisted Sodium Borohydride Reductions." Journal of the American Chemical Society, 108(1), 67-72.

- General Chemoselectivity Guides: Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Standard Reference Text).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]

- 3. d-nb.info [d-nb.info]

- 4. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]

- 5. scispace.com [scispace.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. Amide synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]

Application Note: Large-Scale Synthesis of 2-Bromo-5-methoxy-4-propoxybenzonitrile

Here is a comprehensive Application Note and Protocol guide for the large-scale synthesis of 2-Bromo-5-methoxy-4-propoxybenzonitrile .

Executive Summary

This guide details the process chemistry for the kilogram-scale synthesis of 2-Bromo-5-methoxy-4-propoxybenzonitrile . This compound is a critical pharmacophore intermediate, structurally related to second-generation PDE4 inhibitors (e.g., Piclamilast, Roflumilast analogs).

The synthetic strategy prioritizes regiochemical fidelity , cost-efficiency , and safety suitable for pilot-plant operations. The route utilizes Vanillin (4-hydroxy-3-methoxybenzaldehyde) as a sustainable, low-cost starting material, employing a three-step sequence: O-alkylation, regioselective bromination, and cyano-de-formylation.

Core Retrosynthetic Logic

The target molecule is a 1,2,4,5-tetrasubstituted benzene.

-

C-1 (Nitrile): Installed last to avoid hydrolysis during earlier steps.

-

C-2 (Bromine): Introduced via electrophilic aromatic substitution (EAS). The directing effects of the C-4 and C-5 alkoxy groups direct bromination to the C-2 position (ortho to the aldehyde in the precursor).

-

C-4 (Propoxy): Installed via alkylation of the phenol.

-

C-5 (Methoxy): Native to the starting material (Vanillin).

Chemical Reaction Pathway

The following Graphviz diagram illustrates the optimized synthetic workflow.

Figure 1: Three-step synthetic pathway from Vanillin to the target nitrile.

Detailed Experimental Protocols

Module 1: O-Alkylation of Vanillin

Objective: Synthesis of 3-methoxy-4-propoxybenzaldehyde. Scale: 1.0 kg Input (Vanillin)

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |

| Vanillin | 152.15 | 1.0 | 1.00 kg | Starting Material |

| 1-Bromopropane | 122.99 | 1.2 | 0.97 kg | Alkylating Agent |

| Potassium Carbonate | 138.21 | 1.5 | 1.36 kg | Base |

| DMF | - | - | 4.0 L | Solvent |

Protocol

-

Setup: Equip a 10 L jacketed glass reactor with an overhead stirrer, reflux condenser, and internal temperature probe.

-

Charging: Charge DMF (4.0 L) and Vanillin (1.00 kg). Stir until dissolved.

-

Base Addition: Add Potassium Carbonate (1.36 kg) in portions. The suspension will turn yellow.[1]

-

Alkylation: Add 1-Bromopropane (0.97 kg) slowly over 30 minutes.

-

Reaction: Heat the mixture to 70°C for 6–8 hours. Monitor by HPLC (Target < 1% Vanillin).

-

Workup:

-

Cool to 25°C.

-

Pour the reaction mixture into Ice Water (12 L) with vigorous stirring. The product will precipitate as a solid or heavy oil.

-

Extract with Ethyl Acetate (2 x 4 L) if oil forms; otherwise, filter the solid.

-

Wash organic layer with 1N NaOH (to remove unreacted Vanillin) and Brine.

-

Concentrate in vacuo to yield a pale yellow oil/solid.

-

-

Quality Gate: Purity > 98% (HPLC). Proceed to Step 2 without further purification if acceptable.

Module 2: Regioselective Bromination

Objective: Synthesis of 2-bromo-5-methoxy-4-propoxybenzaldehyde. Critical Mechanism: The methoxy and propoxy groups activate the ring. The position ortho to the aldehyde (C-2) is sterically accessible and electronically favored over the position meta to the alkoxy groups. Note: In some nomenclatures, this is referred to as "6-bromo" relative to the aldehyde, but based on the final nitrile numbering, it establishes the 2-bromo position.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| Int-1 (Aldehyde) | 1.0 | Precursor |

| Bromine (Br₂) | 1.05 | Halogen Source |

| Sodium Acetate | 1.1 | Buffer/Acid Scavenger |

| Acetic Acid (Glacial) | 5 Vol | Solvent |

Protocol

-

Setup: 10 L reactor with a dropping funnel and a scrubber system (NaOH) for HBr fumes.

-

Dissolution: Dissolve Int-1 (obtained from Module 1) in Glacial Acetic Acid. Add Sodium Acetate.

-

Bromination:

-

Cool solution to 15°C .

-

Add Bromine (diluted 1:1 in Acetic Acid) dropwise over 2 hours.

-

Exotherm Control: Maintain internal temperature < 25°C to prevent over-bromination.

-

-

Aging: Stir at room temperature for 4 hours.

-

Quench: Pour mixture into Ice Water (10 Vol). Add Sodium Thiosulfate (10% aq) to quench excess bromine (indicated by color change from orange to white/yellow).

-

Isolation: Filter the precipitated solid. Wash with water (3 x 2 Vol) until pH is neutral.

-

Recrystallization: Recrystallize from Ethanol/Water (8:2) to remove any regioisomers.

-

Yield: Expect ~85% yield.

Module 3: Cyano-de-formylation (Aldehyde to Nitrile)

Objective: Conversion of 2-bromo-5-methoxy-4-propoxybenzaldehyde to 2-Bromo-5-methoxy-4-propoxybenzonitrile. Method Selection: The Formic Acid/Hydroxylamine method is preferred for scale-up over exotic reagents, as it avoids explosive azides or expensive metal catalysts.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| Int-2 (Bromoaldehyde) | 1.0 | Precursor |

| Hydroxylamine HCl | 1.2 | Nitrogen Source |

| Sodium Formate | 1.5 | Buffer |

| Formic Acid (98%) | 6 Vol | Solvent/Reagent |

Protocol

-

Setup: 10 L reactor with reflux condenser.

-

Charging: Charge Formic Acid, Int-2, Hydroxylamine Hydrochloride, and Sodium Formate.

-

Reaction: Heat to reflux (approx. 100°C) for 4–6 hours.

-

Workup:

-

Purification:

-

Final Specifications: White to off-white crystalline solid. Purity > 99.0% (HPLC).

Analytical Validation

To ensure "Trustworthiness" and reproducibility, the following analytical markers must be met:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.25 (s, 1H): Aromatic H (C-6, ortho to CN).

-

δ 7.05 (s, 1H): Aromatic H (C-3, ortho to Br).

-

δ 4.02 (t, 2H): O-CH₂ (Propoxy).

-

δ 3.88 (s, 3H): O-CH₃ (Methoxy).

-

δ 1.85 (m, 2H): CH₂ (Propyl middle).

-

δ 1.05 (t, 3H): CH₃ (Propyl end).

-

Absence of Aldehyde peak (~10.2 ppm) confirms Step 3 completion.

-

-

HPLC Parameters:

-

Column: C18 (4.6 x 150 mm, 3.5 µm).

-

Mobile Phase: A: 0.1% H3PO4 in Water, B: Acetonitrile. Gradient 10-90% B over 20 min.

-

Detection: UV @ 254 nm.

-

Safety & Handling (HSE)

-

Bromine: Highly corrosive and toxic. Use a scrubber. Handle only in a fume hood.

-

1-Bromopropane: Potential reproductive toxin. Engineering controls (closed systems) recommended for kg-scale.

-

Nitrile Compounds: Treat all intermediates as potentially toxic. Avoid contact with strong acids which may liberate HCN (though this specific aromatic nitrile is stable).

References

-

Guidechem. (2022). Synthesis process of 2-BROMO-5-METHOXYBENZONITRILE. Retrieved from

-

Google Patents. (2009). CN101407474B - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.[2] (Analogous chemistry for dimethoxy variant). Retrieved from

-

Sigma-Aldrich. (n.d.). 2-Bromo-4-isopropoxy-5-methoxybenzonitrile Product Sheet. (Structural analog reference). Retrieved from

-

Thermo Scientific. (n.d.). 2-Bromo-5-methoxybenzonitrile Specifications. Retrieved from

-

Vibrant Pharma. (n.d.). Scale-up availability for 2-Bromo-4-isopropoxy-5-methoxybenzonitrile. Retrieved from

Sources

- 1. CN101407474B - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]

- 2. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]

- 3. CN115974678A - A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide - Google Patents [patents.google.com]

- 6. vibrantpharma.com [vibrantpharma.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-5-methoxy-4-propoxybenzonitrile

Welcome to the dedicated technical support guide for the synthesis of 2-Bromo-5-methoxy-4-propoxybenzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this compound. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you improve your reaction yield, purity, and overall success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis, providing quick-access information for experiment planning and execution.

Q1: What is the most reliable synthetic route to 2-Bromo-5-methoxy-4-propoxybenzonitrile?

The most established and widely utilized method for introducing a cyano group onto an aromatic ring, especially from an aniline precursor, is the Sandmeyer reaction.[1][2] This pathway involves two critical steps:

-

Diazotization: The conversion of the primary aromatic amine (2-Bromo-5-methoxy-4-propoxyaniline) into a diazonium salt using a nitrite source under acidic conditions.

-

Cyanation: The substitution of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt.[1]

This route is generally favored due to the ready availability of aniline precursors and the reaction's reliability for this class of transformation.

Q2: Why is temperature control so critical during the diazotization step?

Aryl diazonium salts are notoriously unstable at elevated temperatures. Maintaining a temperature range of 0–5°C is paramount to prevent the premature decomposition of the diazonium intermediate.[3] If the temperature rises, the diazonium salt will readily react with water to form a phenol impurity, and nitrogen gas will be evolved, directly reducing the potential yield of the desired benzonitrile.

Q3: What are the key parameters for a successful Sandmeyer (cyanation) reaction?

Success in the cyanation step hinges on several factors:

-

Quality of Copper(I) Cyanide (CuCN): The CuCN should be of high purity. Impurities or oxidation to Cu(II) can significantly hinder the catalytic cycle.

-

Neutralization: The acidic diazonium salt solution must be carefully neutralized before or during its addition to the cyanide solution to prevent the formation of highly toxic hydrogen cyanide (HCN) gas.

-

Temperature: While the diazotization requires cold conditions, the Sandmeyer cyanation is often performed at a slightly elevated temperature to ensure the reaction goes to completion. However, this must be carefully optimized to avoid decomposition.

-

Homogeneity: Ensuring the reaction mixture is well-stirred is crucial for efficient conversion.

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most straightforward method. A sample from the reaction mixture can be quenched, extracted into an organic solvent (e.g., ethyl acetate or dichloromethane), and spotted on a TLC plate against the starting aniline. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progression. A co-spot of the starting material and the reaction mixture can confirm the consumption of the precursor.

Q5: What are the most common impurities and how can they be minimized?

The primary impurities are often derived from side reactions of the diazonium salt.

| Impurity Type | Formation Pathway | Minimization Strategy |

| Phenolic Byproducts | Reaction of the diazonium salt with water, especially at higher temperatures. | Strictly maintain the reaction temperature between 0–5°C during diazotization and use the diazonium salt immediately after its formation.[3] |

| Azo Compounds | Self-coupling of the diazonium salt with the electron-rich starting aniline or product. | Ensure slow, controlled addition of the sodium nitrite solution to prevent a localized excess of nitrous acid. Maintain a slight excess of acid. |

| Biaryl Byproducts | Radical-mediated coupling, which is inherent to the Sandmeyer mechanism.[1] | While difficult to eliminate completely, ensuring an efficient reaction with high-quality CuCN can favor the desired cyanation pathway. |

Part 2: Troubleshooting Guide

This guide is structured to help you diagnose and solve specific problems encountered during the synthesis.

Workflow for 2-Bromo-5-methoxy-4-propoxybenzonitrile Synthesis

Caption: General workflow for the synthesis via a Sandmeyer reaction.

Problem: Low or No Product Yield

Low yield is the most frequent issue. Use this decision tree to diagnose the root cause.

Caption: Troubleshooting decision tree for low product yield.

Detailed Corrective Actions:

-

Issue: Incomplete Diazotization

-

Cause: This often results from using old or degraded sodium nitrite, insufficient acid, or poor temperature control.

-

Solution: Use a freshly opened bottle of sodium nitrite or confirm the quality of your current stock. Ensure a molar excess of acid (typically 2.5-3 equivalents) is used to maintain a low pH and fully protonate the aniline. The aqueous solution of sodium nitrite should be added dropwise below the surface of the reaction mixture to ensure immediate reaction and prevent the localized buildup of nitrous acid, which can decompose.

-

-

Issue: Diazonium Salt Decomposition

-

Cause: As previously mentioned, aryl diazonium salts are thermally labile. Any deviation above the 0-5°C range will cause decomposition.[3] Furthermore, these salts should not be isolated unless absolutely necessary and with extreme caution, as they can be explosive in a dry state.[4]

-

Solution: Prepare the diazonium salt solution and use it immediately in the subsequent Sandmeyer step. Ensure your ice bath is well-maintained throughout the addition of sodium nitrite and for the duration the salt solution is held.

-

-

Issue: Inefficient Sandmeyer Reaction

-

Cause: The catalytic activity of copper(I) is central to this reaction. If the CuCN is old or has been exposed to air, it may have oxidized to inactive copper(II) species.

-

Solution: Use high-purity, freshly purchased CuCN. Some protocols recommend preparing the copper(I) cyanide solution in situ to ensure maximum activity. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, which relies on a single-electron transfer from the copper(I) catalyst.[1] This process is inhibited by oxidized copper species.

-

Problem: Product is Oily or Fails to Crystallize

-

Cause: This is almost always due to the presence of impurities, particularly the phenolic byproduct, which can act as a crystallization inhibitor.

-

Solution:

-

Aqueous Wash: Perform a wash of the organic extract with a dilute sodium hydroxide solution (e.g., 1M NaOH). This will deprotonate the acidic phenol, converting it into its water-soluble sodium salt, which will be removed into the aqueous layer.

-

Chromatography: If a basic wash is insufficient, purification via flash column chromatography on silica gel is recommended. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, should provide good separation of the desired benzonitrile from more polar impurities.

-

Solvent Selection: For crystallization, test a range of solvent systems. Start with a non-polar solvent like heptane or cyclohexane and add a slightly more polar co-solvent (e.g., ethyl acetate or dichloromethane) dropwise until the crude product dissolves at an elevated temperature. Slow cooling should then induce crystallization.

-

Part 3: Experimental Protocols

The following protocols are provided as a general guideline. Researchers should always perform their own risk assessment and optimize conditions based on their specific laboratory setup and scale.

Protocol 1: Synthesis of 2-Bromo-5-methoxy-4-propoxybenzonitrile

Reagents & Stoichiometry (Illustrative 10 mmol Scale)

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass / Volume | Equivalents |

| 2-Bromo-5-methoxy-4-propoxyaniline | 260.14 | 10.0 | 2.60 g | 1.0 |

| Hydrobromic Acid (48% aq.) | 80.91 | 30.0 | ~3.4 mL | 3.0 |

| Sodium Nitrite (NaNO₂) | 69.00 | 11.0 | 0.76 g in 4 mL H₂O | 1.1 |

| Copper(I) Cyanide (CuCN) | 89.56 | 12.0 | 1.07 g | 1.2 |

| Sodium Cyanide (NaCN) | 49.01 | 12.0 | 0.59 g in 10 mL H₂O | 1.2 |

Step-by-Step Methodology:

Part A: Diazotization

-

To a 100 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2-Bromo-5-methoxy-4-propoxyaniline (2.60 g, 10.0 mmol).

-

Add hydrobromic acid (48%, ~3.4 mL) and 15 mL of water. Stir to form a slurry.

-

Cool the flask in an ice-salt bath to an internal temperature of 0°C.

-

Prepare a solution of sodium nitrite (0.76 g, 11.0 mmol) in 4 mL of cold water.

-

Add the sodium nitrite solution dropwise to the aniline slurry over 20-30 minutes, ensuring the internal temperature never exceeds 5°C .

-

After the addition is complete, stir the resulting pale-yellow diazonium salt solution for an additional 15 minutes in the ice bath. Use this solution immediately in the next step.

Part B: Sandmeyer Cyanation

-

In a separate 250 mL flask, prepare a solution of copper(I) cyanide (1.07 g, 12.0 mmol) and sodium cyanide (0.59 g, 12.0 mmol) in 10 mL of water. Caution: Cyanides are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Gently warm this cyanide solution to ~50°C.

-

Slowly, and in portions, add the cold diazonium salt solution from Part A to the warm cyanide solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to keep the foaming manageable.

-

After the addition is complete, heat the reaction mixture to 60-70°C for 1 hour to ensure the reaction goes to completion.

-

Cool the mixture to room temperature.

Part C: Work-up and Purification

-

Extract the reaction mixture with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) followed by a saturated sodium chloride (brine) solution (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or heptane/ethyl acetate) or by flash column chromatography to yield the final product.

References

-

Reddit r/Chempros. (2024). Sandmeyer type reaction troubleshoot. Available at: [Link]

-

Oreate AI. (2026). Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

-

ACS Publications. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Available at: [Link]

-

ResearchGate. (2017). How can I purify impure benzonitrile? Available at: [Link]

Sources

Technical Support Center: Purification of 2-Bromo-5-methoxy-4-propoxybenzonitrile

Welcome to the technical support guide for the purification of 2-Bromo-5-methoxy-4-propoxybenzonitrile. This document is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges in obtaining this compound with high purity. We will explore common issues, provide detailed troubleshooting guides, and present validated protocols to streamline your purification workflow.

Section 1: Compound Properties and Impurity Profile

Understanding the physicochemical properties of your target compound and the potential impurities is the first and most critical step in developing a successful purification strategy.

FAQ: What are the key physical and chemical properties of 2-Bromo-5-methoxy-4-propoxybenzonitrile?

While specific experimental data for 2-Bromo-5-methoxy-4-propoxybenzonitrile is not widely published, we can infer its properties from closely related analogs and general principles of physical organic chemistry. The presence of a polar nitrile group, moderately polar ether functionalities (methoxy and propoxy), and a nonpolar aromatic ring results in a compound of intermediate polarity.

Table 1: Estimated Physicochemical Properties of 2-Bromo-5-methoxy-4-propoxybenzonitrile and Analogs

| Property | 2-Bromo-5-methoxy-4-propoxybenzonitrile (Target) | 2-Bromo-5-methoxybenzonitrile[1] | 2-Bromo-4-isopropoxy-5-methoxybenzonitrile |

| Molecular Formula | C₁₁H₁₂BrNO₂ | C₈H₆BrNO | C₁₁H₁₂BrNO₂ |

| Molecular Weight | ~286.12 g/mol | 212.04 g/mol | 270.12 g/mol |

| Appearance | Expected to be a solid (powder or crystalline) | Powder | Solid |

| Melting Point | Not reported; likely a solid at room temp. | 99-102 °C | Not reported |

| Boiling Point | >300 °C (Predicted) | 292.8 °C at 760 mmHg | >325 °C (Predicted) |

| Polarity | Intermediate | Intermediate | Intermediate |

| Solubility | Likely soluble in chlorinated solvents (DCM, chloroform), ethers (THF), and esters (EtOAc). Limited solubility in nonpolar alkanes and water. | Data not available. | Data not available. |

FAQ: What are the most common impurities I should expect?

Impurities typically arise from the synthetic route used. Common methods for synthesizing substituted benzonitriles include the Sandmeyer reaction from a corresponding aniline or palladium-catalyzed cyanation of an aryl bromide.[2][3]

1. Starting Materials:

-

Unreacted 2-Bromo-5-methoxy-4-propoxyaniline: If using the Sandmeyer route, this starting material is a common impurity.

-

Unreacted Aryl Halide Precursor: If using a cross-coupling route, the precursor may carry through.

2. Reaction By-products:

-

Phenolic Impurities: In the Sandmeyer reaction, the diazonium salt can react with water to produce the corresponding phenol (2-Bromo-5-methoxy-4-propoxy-phenol), a common and often difficult-to-remove impurity.[4][5]

-

Dehalogenated Product: Reductive dehalogenation can lead to the formation of 3-methoxy-4-propoxybenzonitrile.

-

Isomeric By-products: Depending on the regioselectivity of the bromination step during the synthesis of precursors, you may have isomeric impurities.[6]

3. Reagent-Derived Impurities:

-

Copper Salts: If a Sandmeyer reaction is performed, residual copper salts may contaminate the crude product.[4]

-

Succinimide: If N-Bromosuccinimide (NBS) is used for bromination in a preceding step, succinimide is a common by-product.[7]

Visualizing Impurity Sources

The following diagram illustrates the potential pathways for impurity generation during a typical Sandmeyer synthesis, a common route for this class of compounds.[3][8]

Caption: Potential impurity pathways in a Sandmeyer synthesis workflow.

Section 2: Troubleshooting Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids like 2-Bromo-5-methoxy-4-propoxybenzonitrile.[9] Success hinges on selecting the correct solvent system.

FAQ: How do I choose the best solvent for recrystallization?

The ideal solvent is one in which your target compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[9] Impurities should either be completely insoluble or highly soluble in the cold solvent.

Table 2: Suggested Solvents for Recrystallization Screening

| Solvent Class | Example Solvents | Rationale for Use |

| Alcohols | Ethanol, Isopropanol | The polarity of alcohols can often provide the desired solubility profile for moderately polar compounds. |

| Esters | Ethyl Acetate | Good for compounds of intermediate polarity; often used in a solvent pair with hexanes. |

| Aromatic | Toluene | The aromatic nature can help dissolve the benzene ring of the target compound.[10] |

| Ketones | Acetone | A polar aprotic solvent that can be a good starting point.[11] |

| Alkanes | Hexane, Heptane | Excellent as "anti-solvents" when paired with a more polar solvent like Ethyl Acetate or Dichloromethane.[9][11] |

| Nitriles | Acetonitrile | Can be effective for compounds containing aromatic rings.[7] |

Screening Protocol:

-

Place ~20-30 mg of your crude material into a small test tube.

-

Add a few drops of the chosen solvent and observe solubility at room temperature.

-

If insoluble, gently heat the mixture. If the solid dissolves, it's a potential candidate solvent.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath.

-

Observe for crystal formation. Abundant, well-formed crystals indicate a good solvent.

FAQ: My compound "oils out" instead of crystallizing. What's wrong?

"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solute. This is common with impure compounds which have a lower melting point than the pure substance.

Troubleshooting Steps:

-

Reduce the Cooling Rate: Allow the flask to cool very slowly. Insulating the flask can help. Rapid cooling often leads to oiling.[9]

-

Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to the oiled mixture to redissolve it, then attempt to cool it again.

-

Change Solvent System: The polarity of your solvent may be too close to that of your compound. Try a less polar solvent or a solvent pair.

-

Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

FAQ: My product is still impure after recrystallization. What's next?

-

Perform a Second Recrystallization: Sometimes a single recrystallization is not enough. A second pass can significantly improve purity.

-

Use a Decolorizing Agent: If your product has a persistent color, it may be due to highly polar, colored impurities. Add a small amount of activated charcoal to the hot solution, reflux for 5-10 minutes, and then perform a hot filtration to remove the charcoal before cooling.

-

Consider Chromatography: If impurities have very similar solubility profiles to your product, recrystallization may not be effective. Column chromatography is the next logical step.

Section 3: Troubleshooting Column Chromatography

Flash column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[12][13]

FAQ: How do I select the right mobile phase (eluent)?

The key is to find a solvent system that provides a good retention factor (Rƒ) for your target compound on a Thin Layer Chromatography (TLC) plate.

-

Ideal Rƒ: An Rƒ value between 0.25 and 0.40 is generally considered optimal for good separation.

-

Starting Point: For a compound of intermediate polarity like 2-Bromo-5-methoxy-4-propoxybenzonitrile, a good starting point is a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate.[14] Try a 4:1 Hexane:Ethyl Acetate mixture and adjust from there.

-

Adjusting Polarity:

Table 3: Common Eluent Systems for Flash Chromatography

| System | Polarity | Best For |

| Hexane / Ethyl Acetate | Low to Medium | The workhorse system for a wide range of compounds.[15] |

| Hexane / Diethyl Ether | Low to Medium | Good for heat-sensitive compounds due to lower boiling points.[15] |

| Dichloromethane / Methanol | Medium to High | Effective for more polar compounds.[14][15] |

FAQ: I'm seeing streaks or "tailing" on my TLC plate. What does this mean for my column?

Tailing on a TLC plate is a strong indicator that you will have poor separation on your column. Common causes include:

-

Overloading: You've spotted too much compound on the TLC plate. Try diluting your sample.

-

Insolubility: The compound is not fully soluble in the eluent, causing it to streak from the baseline.

-

Strong Acid/Base Interactions: If your compound is acidic or basic, it can interact strongly with the slightly acidic silica gel. Adding a small amount (~1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent can resolve this.[15]

-

Decomposition: The compound may be decomposing on the silica.

Detailed Protocol: Flash Column Chromatography

This protocol assumes you have already determined an optimal solvent system via TLC (e.g., 3:1 Hexane:Ethyl Acetate).

-

Column Preparation:

-

Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom.

-

Add a small layer of sand.

-

Prepare a slurry of silica gel in your starting eluent (e.g., 5:1 Hexane:EtOAc).

-

Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring there are no air bubbles or cracks.[13]

-

Add another layer of sand on top of the silica bed.

-

-

Sample Loading:

-

Wet Loading: Dissolve your crude product in a minimal amount of the eluent and carefully pipette it onto the top of the sand layer.

-

Dry Loading (Recommended): Dissolve your crude product in a suitable solvent (like DCM). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column. This method often results in better separation.

-

-

Elution and Fraction Collection:

-

Carefully add the eluent to the column.

-

Apply gentle, steady air pressure to begin eluting the solvent through the column. Maintain a constant flow rate.

-

Collect the eluent in a series of labeled test tubes or flasks.

-

If necessary, you can use a gradient elution by gradually increasing the polarity of the solvent (e.g., moving from 5:1 to 3:1 to 1:1 Hexane:EtOAc) to elute more polar compounds.[12]

-

-

Analysis:

-

Analyze the collected fractions by TLC to determine which ones contain your pure product.

-

Combine the pure fractions and remove the solvent using a rotary evaporator.

-

Decision-Making Workflow for Purification

This diagram outlines a logical approach to selecting and optimizing a purification method.

Caption: Decision tree for selecting a purification strategy.

References

- BenchChem Technical Support Team. (2025). The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide. Benchchem.

- Guidechem. (n.d.). What is the synthesis process of 2-BROMO-5-METHOXYBENZONITRILE?. Guidechem.

- Sigma-Aldrich. (n.d.). 2-Bromo-4-isopropoxy-5-methoxybenzonitrile AldrichCPR. Sigma-Aldrich.

- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.

- LookChem. (n.d.).

- Various Authors. (2017). How can I purify impure benzonitrile?.

- Biotage. (2023).

- Important Chemistry Tips. (2022).

- BenchChem Technical Support Team. (2025).

- ChemicalBook. (n.d.). 2-BROMO-4,5-DIMETHOXY-BENZONITRILE CAS#: 109305-98-8.

- Vibrant Pharma Inc. (n.d.). 2-Bromo-4-isopropoxy-5-methoxybenzonitrile.

- University of Rochester, Department of Chemistry. (n.d.).

- Williamson, K. L., & Masters, K. M. (n.d.).

- Columbia University. (n.d.).

- Sigma-Aldrich. (n.d.). 2-Bromo-5-methoxybenzonitrile 97%.

- Google Patents. (n.d.).

- Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.

- Reddit r/Chempros. (2023).

- Compound Interest. (2013).